Increased Lipophilicity (cLogP): A Computed Property with Implications for Membrane Permeability and Solubility
5,6-Dimethylpyridine-2,3-diamine exhibits a significantly higher computed partition coefficient (XLogP3) compared to the unsubstituted parent 2,3-diaminopyridine [1]. This difference in lipophilicity is a direct consequence of the two additional methyl groups, which increase the compound's hydrophobic surface area [2].
| Evidence Dimension | Lipophilicity (computed partition coefficient, XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2,3-Diaminopyridine: XLogP3 = -0.1 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the compound's predicted membrane permeability and aqueous solubility profile, making it a distinct choice over the parent diamine for medicinal chemistry programs where optimizing these parameters is critical for oral bioavailability.
- [1] PubChem Compound Summary for CID 53485363, 5,6-Dimethylpyridine-2,3-diamine. National Center for Biotechnology Information. Retrieved April 15, 2026. View Source
- [2] PubChem Compound Summary for CID 69379, 2,3-Diaminopyridine. National Center for Biotechnology Information. Retrieved April 15, 2026. View Source
